molecular formula C9H5N3S B15349450 Thiazolo[4,5-g]quinazoline CAS No. 97489-86-6

Thiazolo[4,5-g]quinazoline

Cat. No.: B15349450
CAS No.: 97489-86-6
M. Wt: 187.22 g/mol
InChI Key: UCDXWKAAKZGOLX-UHFFFAOYSA-N
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Description

Thiazolo[4,5-g]quinazoline is a heterocyclic compound that belongs to the class of thiazoloquinazolines These compounds are characterized by the fusion of a thiazole ring and a quinazoline ring, which imparts them with unique chemical and biological properties

Synthetic Routes and Reaction Conditions:

  • Heteroannulation Reaction: One classical method involves the heteroannulation of 2-alkylsulfanylquinazoline. The type of alkyl group determines the resulting thiazoloquinazoline derivative. This reaction typically involves the alkylation of 2-mercaptoquinazolin-4-one or its potassium salt.

  • Alkylation Reaction: Another common approach is the alkylation of 2-thioxo-2,3-dihydroquinazolin-4(1H)-one with propargyl bromide, followed by a reaction with aryl halides in the presence of catalysts such as (PPh3)2PdCl2 and CuI.

  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave irradiation as a method to synthesize thiazoloquinazolines, which can enhance reaction efficiency and yield.

Industrial Production Methods: Industrial production of thiazoloquinazolines often involves scaling up the aforementioned synthetic routes. The choice of method depends on factors such as cost, scalability, and desired purity. Continuous flow chemistry and automated synthesis platforms are increasingly being adopted to improve efficiency and reproducibility in industrial settings.

Types of Reactions:

  • Reduction: Reduction reactions can be employed to modify the oxidation state of the compound, leading to the formation of different derivatives.

  • Substitution: Substitution reactions are common, where various substituents can be introduced at different positions on the thiazole or quinazoline rings.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution pattern.

Major Products Formed:

  • Oxidation Products: Hydroxylated and carboxylated derivatives.

  • Reduction Products: Reduced forms with altered functional groups.

  • Substitution Products: Derivatives with different substituents on the rings.

Scientific Research Applications

Thiazoloquinazolines have a wide range of applications in scientific research, including:

  • Medicinal Chemistry: These compounds exhibit significant biological activities, such as antifungal, antibacterial, antitumor, and anti-inflammatory properties. They are being explored for the development of new therapeutic agents.

  • Chemistry: Thiazoloquinazolines serve as intermediates in the synthesis of various organic compounds and are used in the study of heterocyclic chemistry.

  • Biology: They are used in biological studies to understand the interactions between small molecules and biological targets.

  • Industry: Thiazoloquinazolines are employed in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which thiazoloquinazolines exert their effects varies depending on the specific biological target. These compounds often interact with enzymes or receptors, leading to modulation of biological pathways. For example, some thiazoloquinazolines inhibit protein kinases, which play crucial roles in cellular signaling processes.

Molecular Targets and Pathways:

  • Protein Kinases: Thiazoloquinazolines can inhibit various protein kinases, such as DYRK1A, which is implicated in Alzheimer's disease.

  • Enzymes: They may also target other enzymes involved in metabolic pathways or disease processes.

Comparison with Similar Compounds

  • Thiazoles: Simple thiazole compounds without the fused quinazoline ring.

  • Quinazolines: Compounds containing only the quinazoline ring.

  • Other Fused Heterocycles: Compounds with different ring fusions, such as thiazolo[2,3-b]quinazolines and thiazolo[3,2-a]quinazolines.

Properties

CAS No.

97489-86-6

Molecular Formula

C9H5N3S

Molecular Weight

187.22 g/mol

IUPAC Name

[1,3]thiazolo[4,5-g]quinazoline

InChI

InChI=1S/C9H5N3S/c1-6-3-10-4-11-7(6)2-9-8(1)12-5-13-9/h1-5H

InChI Key

UCDXWKAAKZGOLX-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=CC3=C1N=CS3

Origin of Product

United States

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